
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- is a heterocyclic organic compound. Thiazoles are known for their diverse biological activities and are a significant class of compounds in medicinal chemistry. This particular thiazole derivative is characterized by its unique structure, which includes a five-membered ring containing sulfur and nitrogen atoms, along with various substituents that contribute to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves several well-established methods. Some of the common synthetic routes include:
Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thiourea or thioamides under acidic or basic conditions.
Cook-Heilbron Synthesis: This method involves the reaction of α-haloketones with thioamides in the presence of a base.
Herz Synthesis: This method involves the reaction of α-haloketones with thiourea in the presence of a base.
Industrial Production Methods
Industrial production of thiazole derivatives often employs large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Reaction conditions are optimized to ensure high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles or tetrahydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Thiazole compounds have shown promise as antimicrobial, antifungal, antiviral, and anticancer agents.
Industry: They are used in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of thiazole derivatives involves interactions with various molecular targets and pathways. These compounds can modulate enzyme activity, inhibit receptor binding, and interfere with cellular processes. The specific mechanism depends on the structure of the thiazole derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
65093-93-8 |
|---|---|
Molekularformel |
C13H11F6NO2S |
Molekulargewicht |
359.29 g/mol |
IUPAC-Name |
5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C13H11F6NO2S/c1-21-13(22-2)10(11(14,15)16,12(17,18)19)20-9(23-13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
ZHKHFMFKTIJRIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C(N=C(S1)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


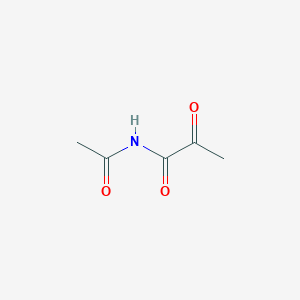
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
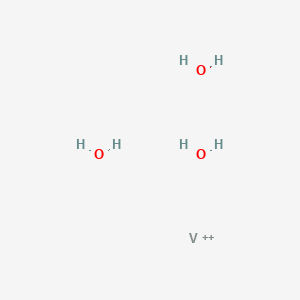
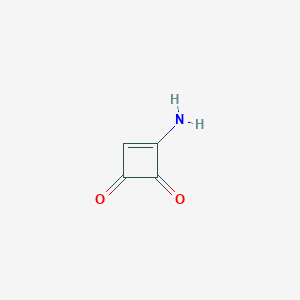
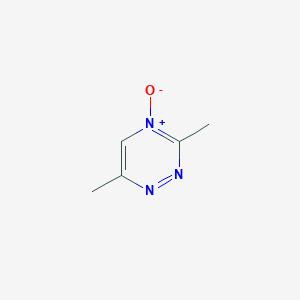
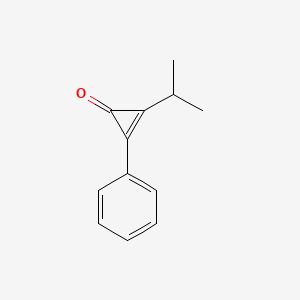
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
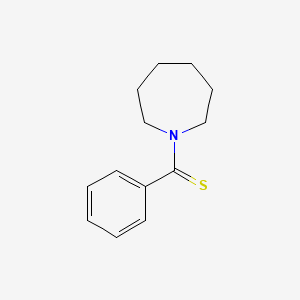
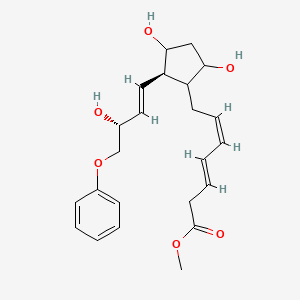
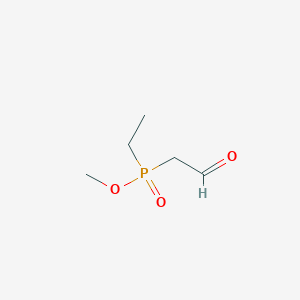
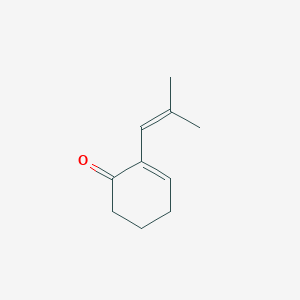
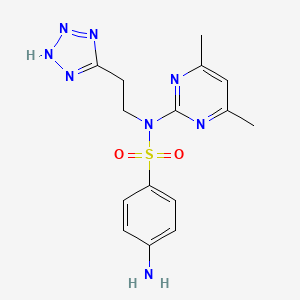
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)

